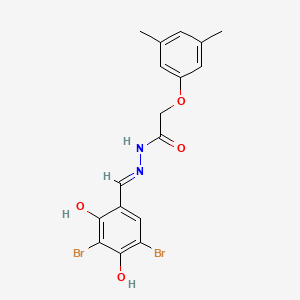![molecular formula C16H17N3O4 B6125786 N-[4-(acetylamino)-2,5-dimethoxyphenyl]nicotinamide](/img/structure/B6125786.png)
N-[4-(acetylamino)-2,5-dimethoxyphenyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(acetylamino)-2,5-dimethoxyphenyl]nicotinamide, commonly known as 'CINPA1,' is a small molecule inhibitor that targets the SIRT2 enzyme. SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases, which play a crucial role in the regulation of diverse cellular processes, including gene expression, metabolism, and cell survival. CINPA1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.
作用机制
CINPA1 exerts its inhibitory effect on SIRT2 by binding to a specific pocket in the enzyme's catalytic domain, which is essential for its deacetylase activity. This binding leads to a conformational change in the enzyme, which prevents its interaction with its substrate proteins, leading to their accumulation and subsequent cellular effects.
Biochemical and Physiological Effects
CINPA1 has been shown to induce various cellular effects, depending on the cell type and context. In cancer cells, CINPA1 induces cell cycle arrest and apoptosis by regulating the expression of various cell cycle and apoptosis-related proteins. In neuronal cells, CINPA1 protects against neurotoxicity by reducing oxidative stress and inflammation. In metabolic tissues, CINPA1 improves insulin sensitivity and glucose tolerance by regulating glucose and lipid metabolism.
实验室实验的优点和局限性
CINPA1 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in large quantities. It has high potency and selectivity for SIRT2, making it a valuable tool for studying the role of SIRT2 in various cellular processes. However, CINPA1 also has some limitations. It is not a specific inhibitor of SIRT2, as it can also inhibit other sirtuin family members at high concentrations. It also has poor solubility in aqueous solutions, which can limit its use in some experimental settings.
未来方向
Several future directions can be pursued to further explore the potential therapeutic applications of CINPA1. One direction is to develop more potent and selective inhibitors of SIRT2, which can overcome the limitations of CINPA1. Another direction is to investigate the role of SIRT2 in other diseases, such as cardiovascular diseases and infectious diseases. Finally, the development of CINPA1 derivatives with improved pharmacokinetic properties can enhance its therapeutic potential in vivo.
合成方法
The synthesis of CINPA1 involves a multi-step process, starting from commercially available starting materials. The first step involves the protection of the amino group of nicotinamide, followed by the alkylation of the protected nicotinamide with 4-(acetylamino)-2,5-dimethoxybenzyl chloride. The resulting intermediate is then deprotected to yield CINPA1 in high yield and purity.
科学研究应用
CINPA1 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, SIRT2 has been shown to play a critical role in the regulation of cell cycle progression and DNA damage response. CINPA1 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma, by inducing cell cycle arrest and apoptosis.
In neurodegenerative disorders, SIRT2 has been implicated in the regulation of neuroinflammation and oxidative stress. CINPA1 has been shown to protect against neurotoxicity induced by various insults, including oxidative stress, glutamate toxicity, and beta-amyloid toxicity.
In metabolic syndromes, SIRT2 has been shown to regulate glucose and lipid metabolism. CINPA1 has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes.
属性
IUPAC Name |
N-(4-acetamido-2,5-dimethoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10(20)18-12-7-15(23-3)13(8-14(12)22-2)19-16(21)11-5-4-6-17-9-11/h4-9H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYBSEGEDBEUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1OC)NC(=O)C2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-[4-(Acetylamino)-2,5-dimethoxyphenyl]nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthalenesulfonohydrazide](/img/structure/B6125705.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6125713.png)
![3-(4-chlorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6125719.png)
![1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B6125724.png)
![3-{5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}-2,4-pentanedione](/img/structure/B6125738.png)
![methyl 4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B6125746.png)
![6-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6125748.png)
![methyl 6-methyl-2-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6125750.png)
![N-benzyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6125754.png)
![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B6125759.png)
![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6125762.png)
![2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6125793.png)
![4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6125797.png)
